molecular formula C7H4ClF3O B1404598 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene CAS No. 1404194-93-9

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B1404598
CAS No.: 1404194-93-9
M. Wt: 196.55 g/mol
InChI Key: QKWGYRSOAYSDFK-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H4ClF3O It is a halogenated aromatic ether, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom on the benzene ring is replaced by a chlorine atom in the presence of a difluoromethoxy group. This reaction can be carried out using reagents such as sodium chloride and a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as halogenation, purification, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(difluoromethoxy)-4-iodobenzene
  • 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene
  • 1-Chloro-2-(difluoromethoxy)-4-methylbenzene

Uniqueness

1-Chloro-2-(difluoromethoxy)-4-fluorobenzene is unique due to its specific combination of halogen atoms and the difluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

IUPAC Name

1-chloro-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGYRSOAYSDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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